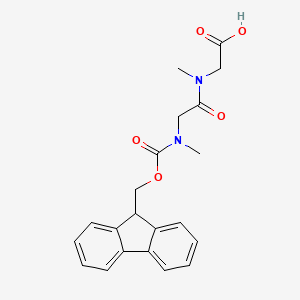![molecular formula C11H5F6NO2 B6291787 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone CAS No. 143252-72-6](/img/structure/B6291787.png)
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone (TFMO) is a highly fluorinated heterocyclic compound that has been used in a variety of applications. It is a versatile compound that can be used as a synthetic building block, a ligand for metal complexes, and a reagent for organic synthesis. It has been used in a variety of scientific research applications, including in biochemistry, medicinal chemistry, and materials science. In
Scientific Research Applications
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone has been used in a variety of scientific research applications. It has been used in biochemistry to study the structure and function of proteins. It has also been used in medicinal chemistry to study the mechanism of action of drugs. In addition, it has been used in materials science to study the properties of materials.
Mechanism of Action
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone has been reported to bind to proteins in a variety of ways. It has been reported to bind to proteins through hydrogen bonding and hydrophobic interactions. It has also been reported to bind to proteins through covalent interactions.
Biochemical and Physiological Effects
This compound has been reported to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, such as cytochrome P450 enzymes, and to affect the expression of genes. It has also been reported to have an effect on the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The use of 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone in laboratory experiments has a number of advantages. It is a highly fluorinated compound, which makes it more stable than other compounds. It is also highly soluble in a variety of solvents, which makes it easier to work with. Additionally, it is relatively inexpensive and easy to synthesize.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and can potentially react with other compounds in the reaction mixture. Additionally, it can be difficult to remove from the reaction mixture, as it is highly soluble in a variety of solvents.
Future Directions
There are a number of potential future directions for the use of 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone. It could be used to study the structure and function of proteins in more detail. It could also be used as a reagent in organic synthesis, as it is highly reactive and can be used to synthesize a variety of compounds. Additionally, it could be used to study the mechanism of action of drugs, as it has been reported to have an effect on the metabolism of drugs. Finally, it could be used in materials science to study the properties of materials, as it is highly fluorinated and can bind to a variety of molecules.
Synthesis Methods
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone can be synthesized from the reaction of 2-chloro-4-(trifluoromethyl)phenyl-5(2H)-oxazolone and trifluoromethyl iodide, followed by a hydrolysis reaction. This reaction has been reported to yield a product with a purity of 97% or higher. The reaction can be carried out in either an aqueous or organic solvent. The reaction has been reported to be highly efficient and cost-effective.
properties
IUPAC Name |
2-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-2H-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO2/c12-10(13,14)6-3-1-5(2-4-6)7-8(19)20-9(18-7)11(15,16)17/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXEVOPZUVZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

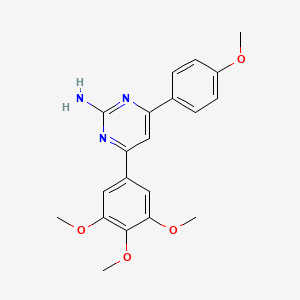

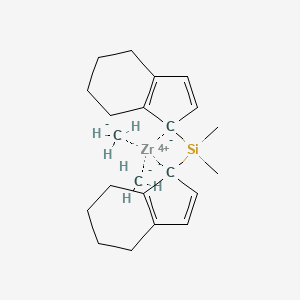
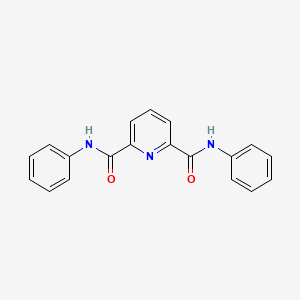
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)
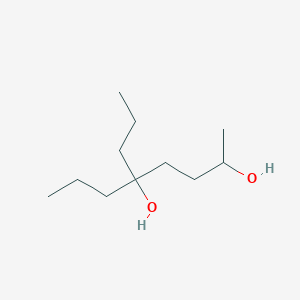

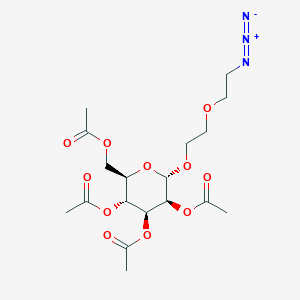

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
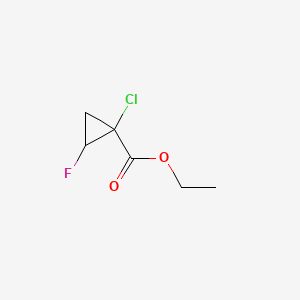
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
